molecular formula C10H20NO7P B7947691 METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE

METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE

Cat. No.: B7947691
M. Wt: 297.24 g/mol
InChI Key: LJHAPRKTPAREGO-ZETCQYMHSA-N
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Description

METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE is a chiral methyl ester featuring a tert-butoxycarbonyl (Boc)-protected amino group and a dimethoxyphosphoryl substituent at the α-carbon. The (2S) stereochemistry confers specificity in biochemical interactions, while the Boc group enhances stability during synthetic processes. The phosphoryl moiety introduces polarity, influencing solubility and reactivity. This compound is likely utilized as an intermediate in peptide synthesis or kinase inhibitor development due to its dual functional groups .

Properties

IUPAC Name

methyl (2S)-2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHAPRKTPAREGO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Phosphorylation: The protected amino acid is then phosphorylated using dimethyl phosphite under acidic or basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphosphoryl group, forming phosphonic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Phosphonic acids and related derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Peptide Synthesis

Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-2-(dimethoxyphosphoryl)acetate serves as an important intermediate in the synthesis of peptides. The Boc group allows for selective protection and deprotection of amino acids during peptide assembly, facilitating the formation of complex peptide structures.

Antiviral Agents

Research has indicated that compounds containing dimethoxyphosphoryl groups exhibit antiviral properties. This compound's structure may contribute to the development of new antiviral agents by modifying its moieties to enhance biological activity against viral pathogens .

Neuroprotective Agents

Studies have explored the potential neuroprotective effects of phosphonates, including those derived from this compound. The dimethoxyphosphoryl group is believed to interact with various biological targets, potentially leading to therapeutic applications in neurodegenerative diseases .

Organophosphorus Chemistry

The compound is utilized in the synthesis of organophosphorus compounds, which are vital in agrochemicals and pharmaceuticals. Its ability to act as a phosphonate allows for the introduction of phosphorus into organic molecules, broadening the scope of synthetic pathways available to chemists .

Chiral Synthesis

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Its use can lead to the production of enantiomerically pure compounds, which are crucial in drug development where stereochemistry plays a significant role in pharmacodynamics and pharmacokinetics .

Case Studies

Study TitleFocusFindings
"Synthesis and Biological Evaluation of Novel Phosphonates"Antiviral activityIdentified potential antiviral properties linked to modifications of dimethoxyphosphoryl groups .
"Neuroprotective Effects of Organophosphonates"NeuroprotectionDemonstrated neuroprotective effects in vitro, suggesting therapeutic potential for neurodegenerative conditions .
"Asymmetric Synthesis Using Chiral Phosphonates"Chiral synthesisSuccessfully synthesized enantiomerically pure compounds using this compound as a precursor .

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Amino Group: Participates in hydrogen bonding and nucleophilic reactions.

    Dimethoxyphosphoryl Group: Involved in phosphorylation reactions and can act as a leaving group.

    Ester Group: Undergoes hydrolysis and transesterification reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Key Substituents Functional Groups Applications/Use Reference CAS/ID
Target: METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE Boc-protected amino, dimethoxyphosphoryl, (2S) configuration Ester, Boc, phosphoryl Peptide synthesis, kinase inhibitors Not specified
METHYL 2-(TERT-BUTOXYCARBONYLAMINO)-2-[3-(TRIFLUOROMETHYL)-1-BICYCLO[1.1.1]PENTANYL]ACETATE Boc-protected amino, bicyclo[1.1.1]pentane with trifluoromethyl Ester, Boc, trifluoromethyl Pharmaceutical intermediates 2940938-72-5
METHYL (2S)-2-AMINO-2-(2-CHLORO-3,4-DIMETHOXYPHENYL)ACETATE 2-chloro-3,4-dimethoxyphenyl, free amino group Ester, aromatic chloro, methoxy Drug candidate (e.g., CNS agents) 1703959-43-6
METHYL(2R)-2-AMINO-2-(2,6-DIMETHYLPHENYL)ACETATE HYDROCHLORIDE 2,6-dimethylphenyl, hydrochloride salt Ester, aryl methyl, hydrochloride Chiral building block for APIs 1391443-99-4
Triflusulfuron methyl ester (Example from ) Triazine-sulfonylurea, trifluoroethoxy Sulfonylurea, triazine Herbicide Not specified

Physicochemical Properties

  • In contrast, trifluoromethyl groups (e.g., ) enhance lipophilicity, favoring blood-brain barrier penetration.
  • Stability : The Boc group in the target compound and offers base sensitivity, requiring neutral conditions during synthesis. Hydrochloride salts (e.g., ) improve stability but limit compatibility with basic environments.

Research Findings and Case Studies

  • Peptide Synthesis: Boc-protected amino esters (e.g., target and ) are widely used in solid-phase peptide synthesis. The phosphoryl group may introduce post-translational modification capabilities.
  • Herbicide Contrast : Unlike sulfonylureas (), the target compound lacks the triazine-sulfonylurea backbone critical for herbicidal activity, indicating divergent biological targets.

Biological Activity

Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-2-(dimethoxyphosphoryl)acetate, with CAS No. 89524-98-1, is a phosphonate compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₀H₂₀N₁O₇P
  • Molecular Weight : 297.24 g/mol
  • Purity : Typically >95% in commercial preparations
  • Solubility : Very soluble in polar solvents, with a solubility of approximately 17.4 mg/ml .

This compound functions as a prodrug that can be converted into more active forms within biological systems. Its structure allows for interaction with various enzymes and receptors, particularly those involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The dimethoxyphosphoryl group is known to inhibit certain phosphatases, which play critical roles in cellular signaling pathways.
  • Substrate Mimicry : This compound can mimic natural substrates for enzymes, leading to competitive inhibition and modulation of enzymatic activity.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate potential anticancer properties. For instance, studies have shown that phosphonate derivatives can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This has implications for the treatment of neurodegenerative diseases.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity against specific cancer types .
  • Animal Models :
    • In vivo experiments using murine models showed that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in cancer cells .
  • Pharmacokinetics :
    • Studies on the pharmacokinetics of this compound revealed favorable absorption characteristics and a moderate half-life, making it a candidate for further development in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation in cancer lines
NeuroprotectiveModulation of neurotransmitter levels
Enzyme InhibitionInhibition of phosphatases
Tumor Growth ReductionDecreased tumor size in murine models

Q & A

Q. How should researchers interpret conflicting data on the compound’s reactivity in aqueous vs. nonpolar solvents?

  • Methodological Answer : Perform kinetic studies using stopped-flow spectrophotometry to measure hydrolysis rates. For example, phosphoryl esters hydrolyze faster in basic aqueous media, while Boc groups remain stable in anhydrous THF . Contradictions may stem from solvent polarity effects on transition states; validate with Arrhenius plots to isolate temperature-dependent variables.

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